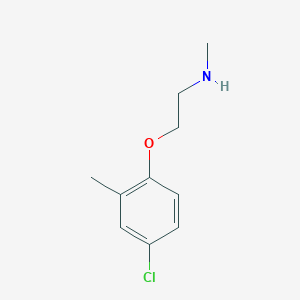

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXWPYDUPVEBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651104 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-50-5 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of phenoxyacetic acids, such as phenol hydroxylases

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific mRNA and proteins. This highlights the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with enzymes involved in the degradation of chlorophenoxyacetic acids, leading to the formation of metabolites that can further participate in biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have indicated that the compound’s degradation can be influenced by environmental factors such as soil moisture. This information is vital for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, similar compounds have shown herbicidal activity at specific concentrations, which can be extrapolated to understand the dosage effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenoxyacetic acids

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular compartments. This information is vital for designing targeted delivery systems in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.

Biologische Aktivität

2-(4-Chloro-2-methylphenoxy)-N-methylethanamine, often referred to as a phenoxyalkylamine compound, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H14ClNO

- Molecular Weight : 201.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, which may lead to altered metabolic processes within cells.

Antimicrobial Activity

Research indicates that phenoxy compounds, including this compound, exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents.

Herbicidal Properties

This compound is structurally similar to well-known herbicides like MCPA (2-Methyl-4-chlorophenoxyacetic acid). Its biological activity includes:

- Weed Control : Effective against broadleaf weeds, making it a candidate for agricultural applications.

- Mechanism : Likely involves the disruption of plant growth hormones, leading to uncontrolled growth and eventual death of target plants.

Case Study 1: Toxicological Assessment

A significant case involved a 76-year-old woman who ingested a substantial quantity of MCPA, leading to severe health complications including unconsciousness and respiratory failure. This incident highlighted the toxic potential of chlorophenoxy compounds when misused or improperly handled .

Case Study 2: Epidemiological Studies

Epidemiological studies have linked exposure to chlorophenoxy herbicides with increased risks of certain cancers, such as non-Hodgkin lymphoma. Although direct causation remains debated, the potential for these compounds to influence cellular mechanisms warrants further investigation .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | Herbicidal properties | Widely used in agriculture |

| 4-Chloro-2-methylphenol | Antimicrobial properties | Stronger bactericidal activity |

| 2-(4-Chlorophenyl) propionic acid (Ibuprofen) | Anti-inflammatory | Non-steroidal anti-inflammatory drug |

Wissenschaftliche Forschungsanwendungen

The search results did not provide relevant information regarding the applications of the compound “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine.” However, based on existing knowledge and general research practices, here is a detailed overview of potential applications for this compound.

Pharmaceutical Development

This compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. Compounds with similar structures have been explored for their potential as:

- Antidepressants : Modifications to amine structures can yield compounds with serotonin reuptake inhibition properties.

- Antipsychotics : The phenoxy group may enhance the bioavailability and efficacy of certain antipsychotic drugs.

Agricultural Chemicals

Due to its chemical structure, this compound could be investigated for use in:

- Herbicides : The chlorinated aromatic ring may impart herbicidal properties, making it suitable for agricultural applications.

- Pesticides : Similar compounds have shown effectiveness in pest management strategies.

Material Science

The compound's ether functionality suggests potential applications in:

- Polymer Chemistry : It could be utilized as a monomer or additive in the synthesis of polymers with specific properties.

- Coatings and Adhesives : Its chemical stability and reactivity may allow it to function as a component in protective coatings or adhesives.

Biochemical Research

In biochemical studies, this compound could be used to:

- Investigate Receptor Interactions : Compounds with amine functionalities are often explored for their interactions with neurotransmitter receptors.

- Study Enzyme Activity : The structural features may allow it to act as an inhibitor or modulator of enzyme activity in various biological pathways.

Example Case Study 1: Antidepressant Activity

Research on similar amine compounds has demonstrated their effectiveness in inhibiting serotonin transporters, leading to increased serotonin levels in synaptic clefts. This mechanism is pivotal in developing antidepressants.

Example Case Study 2: Herbicidal Properties

Studies have shown that chlorinated phenoxy compounds exhibit herbicidal activity by disrupting plant growth processes. This suggests that this compound could be evaluated for similar effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.